molecular formula C11H15NO2 B13865682 4-Phenylbutyl carbamate CAS No. 91246-82-1

4-Phenylbutyl carbamate

Cat. No.: B13865682
CAS No.: 91246-82-1
M. Wt: 193.24 g/mol
InChI Key: UJWYDFJLWIHLOZ-UHFFFAOYSA-N
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Description

4-Phenylbutyl carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their stability and versatility in various chemical and biological applications. The compound is characterized by its phenyl group attached to a butyl chain, which is further linked to a carbamate moiety. This unique structure imparts specific chemical properties that make it valuable in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired carbamate with high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and aromatic compounds .

Mechanism of Action

The mechanism of action of 4-Phenylbutyl carbamate involves its interaction with specific molecular targets. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors. This modulation is often due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions . Additionally, the carbamate functionality participates in hydrogen bonding, enhancing its stability and biological activity .

Properties

CAS No.

91246-82-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-phenylbutyl carbamate

InChI

InChI=1S/C11H15NO2/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13)

InChI Key

UJWYDFJLWIHLOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOC(=O)N

Origin of Product

United States

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